molecular formula C13H13N3O3S B246379 N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide CAS No. 302935-41-7

N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide

Cat. No. B246379
CAS RN: 302935-41-7
M. Wt: 291.33 g/mol
InChI Key: PUTJHURSNGFPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide, also known as PSA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSA is a small molecule that belongs to the sulfonamide class of compounds and has been found to possess several biological activities.

Scientific Research Applications

N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of science. It has been found to possess antitumor, anti-inflammatory, and antimicrobial activities. N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has also been found to interact with various receptors in the body, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has also been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes. Additionally, N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has been found to decrease the levels of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. Additionally, it has been found to have low toxicity and high stability. However, there are also some limitations to the use of N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide in lab experiments. The compound has low solubility in water, which can make it difficult to work with. Additionally, the mechanism of action of N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide. One potential application is in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide may have potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide and to identify its potential therapeutic targets. Additionally, the development of new synthesis methods and modifications of the compound may lead to the discovery of new biological activities and applications.

Synthesis Methods

N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-aminobenzenesulfonamide with 3-pyridinecarboxylic acid, followed by acetylation of the resulting product with acetic anhydride. The final product is obtained by purification through recrystallization.

properties

CAS RN

302935-41-7

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C13H13N3O3S/c1-10(17)15-11-4-6-13(7-5-11)20(18,19)16-12-3-2-8-14-9-12/h2-9,16H,1H3,(H,15,17)

InChI Key

PUTJHURSNGFPNQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2

Origin of Product

United States

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